molecular formula C17H16ClFN4O3S B2851058 2-((5-chloro-1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 1251684-16-8

2-((5-chloro-1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Cat. No. B2851058
CAS RN: 1251684-16-8
M. Wt: 410.85
InChI Key: MSZYGFUUUPBXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Potential Antiasthma Agents

Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, synthesized through reactions involving similar complex molecules, have been identified as mediator release inhibitors in the context of asthma treatment. These inhibitors were discovered using the human basophil histamine release assay, indicating their potential as antiasthma agents due to their ability to prevent mediator release, a key factor in asthma exacerbation (Medwid et al., 1990).

Improvement of Metabolic Stability

Research into enhancing the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocyclic analogues, including compounds similar to the query molecule. This effort aims to reduce metabolic deacetylation, thus improving the pharmacological profile of these inhibitors for better therapeutic outcomes (Stec et al., 2011).

Potent Thrombin Inhibitors

Research on 2-(2-Chloro-6-fluorophenyl)acetamides, featuring similar halogenated aromatic and acetamide groups, has revealed potent thrombin inhibitory activity. These findings underscore the potential of such compounds in the development of anticoagulant therapies, providing a basis for further exploration of related molecules (Lee et al., 2007).

Antimicrobial and Antifungal Activities

Compounds derived from reactions involving chloro and fluoro substituents have shown significant antimicrobial and antifungal activities. This suggests the utility of similar compounds in the development of new antimicrobial agents, with the potential for addressing drug-resistant infections (Gouda et al., 2010).

Anticancer Activity

The structural features of chloroacetamides and related compounds, such as their halogenated aromatic systems, have been associated with anticancer activities. This highlights the potential of such molecules in the development of novel anticancer therapies, particularly for lung cancer treatment (Hammam et al., 2005).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with certain proteins or other molecules in the body .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O3S/c18-16-13(27-9-15(25)21-11-4-5-11)7-20-23(17(16)26)8-14(24)22-12-3-1-2-10(19)6-12/h1-3,6-7,11H,4-5,8-9H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZYGFUUUPBXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(C(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.